Triazole Regioisomer Identity: 1H-1,2,3-Triazol-1-yl vs. 2H-1,2,3-Triazol-2-yl Differentiation and Its Impact on Biological Target Engagement
CAS 2034442-48-1 is a 1H-1,2,3-triazol-1-yl regioisomer—the triazole ring is attached via N1 to the piperidine 4-position. Its direct structural isomer, (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone (same molecular formula C₁₁H₁₆N₄O, MW 220.276), bears the triazole attached via N2 . The regiochemistry of 1,2,3-triazole substitution on piperidine scaffolds is not a trivial distinction: in the context of renin inhibitors, 4-triazolyl-substituted piperidine derivatives with a 1-substituted 1,2,3-triazol-5-yl configuration were found to be the most active, while 1,4-disubstituted 1,2,3-triazole regioisomers were substantially less potent or inactive [1]. Though head-to-head activity data for this specific pair of compounds on PrCP are not publicly disclosed, the triazole N1-versus-N2 attachment point alters the spatial orientation and hydrogen-bonding capacity of the heterocycle in the target binding pocket, and the TTD database explicitly classifies CAS 2034442-48-1 (the 1H-triazol-1-yl isomer) as a patented PrCP inhibitor from Merck, whereas no equivalent PrCP annotation exists for the 2H-triazol-2-yl isomer [2].
| Evidence Dimension | Triazole regioisomer attachment (N1 vs. N2) and its association with PrCP inhibitor patent classification |
|---|---|
| Target Compound Data | 1H-1,2,3-triazol-1-yl regioisomer (CAS 2034442-48-1); classified in TTD as patented PrCP inhibitor (Drug ID: D0A0QQ) [2] |
| Comparator Or Baseline | 2H-1,2,3-triazol-2-yl regioisomer (no CAS located; molecular formula C₁₁H₁₆N₄O, MW 220.276); no PrCP annotation identified |
| Quantified Difference | Qualitative: 1-yl isomer has documented PrCP inhibitor patent assignment; 2-yl isomer has no PrCP association. Class-level inference from renin inhibitor SAR: 1-substituted triazole regioisomers are active; alternative regioisomers are inactive or weakly active [1]. |
| Conditions | Patent classification (Merck Sharp & Dohme); TTD database annotation; renin inhibitor SAR published as conference presentation (32nd European Peptide Symposium, 2012) |
Why This Matters
For procurement supporting a PrCP-targeted or triazolylpiperidine SAR program, selecting the 1H-triazol-1-yl regioisomer ensures alignment with the specific regioisomer that carries patent-based PrCP inhibitor intellectual property, whereas the 2H-triazol-2-yl isomer represents an uncharacterized alternative with no established target annotation.
- [1] Harmsen, R., Sivertsen, A., Michetti, D., Brandsdal, B. O., Sydnes, L. K., & Haug, B. E. Synthesis and docking of 4-triazolyl substituted piperidine derivatives as novel renin inhibitors. Presented at 32nd European Peptide Symposium, Athens, September 2012. Cristin Result ID: 945895. View Source
- [2] IDRB Lab / Therapeutic Target Database (TTD). Drug General Information: Piperidinyl triazole derivative 5 (Drug ID: D0A0QQ). Target: Prolylcarboxypeptidase (PRCP). Company: Merck Sharp & Dohme Corp. View Source
